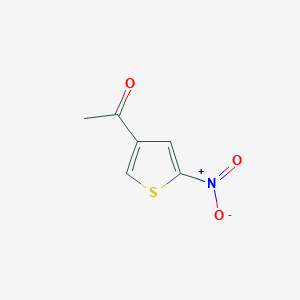

4-Acetyl-2-nitrothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitrothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXUDXHPIWIXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370648 | |

| Record name | 1-(5-nitrothiophen-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58157-89-4 | |

| Record name | 1-(5-nitrothiophen-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyl-2-nitrothiophene

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Acetyl-2-nitrothiophene is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The thiophene ring is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of an acetyl group at the 4-position and a nitro group at the 2-position creates a unique electronic and steric environment.[1] This arrangement allows for further chemical modifications, making it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive, field-proven approach to the synthesis and rigorous characterization of this compound, emphasizing the scientific rationale behind the chosen methodologies.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most logically approached through a two-step sequence starting from commercially available thiophene.

-

Nitration of Thiophene: The initial step involves the introduction of a nitro group onto the thiophene ring to form the key intermediate, 2-nitrothiophene.

-

Friedel-Crafts Acylation: The subsequent step is a regioselective Friedel-Crafts acylation of 2-nitrothiophene to introduce the acetyl group at the C4 position.

This strategy is predicated on the directing effects of the substituents. The initial nitration of thiophene primarily yields the 2-nitro isomer.[2] In the second step, the nitro group at the C2 position acts as a deactivating group and a meta-director for subsequent electrophilic aromatic substitution.[3][4] In the 2-nitrothiophene ring system, the C4 position is meta to the C2 position, thus directing the incoming electrophile (the acylium ion) to this site. While the C5 position is also activated, the C4 position is generally favored electronically for acylation on a 2-substituted thiophene bearing a deactivating group.[5]

Section 2: Synthesis Protocol - Part A: Nitration of Thiophene to 2-Nitrothiophene

The synthesis of the 2-nitrothiophene intermediate is a critical first step. The procedure detailed in Organic Syntheses is a well-established and reliable method.[2]

Causality and Experimental Choices: The nitration of thiophene is a highly exothermic reaction that requires careful temperature control to prevent over-nitration (formation of dinitrothiophenes) and oxidative side reactions.[2] The use of acetic anhydride is crucial as it reacts with nitric acid to form acetyl nitrate, a milder nitrating agent, which helps to control the reaction's vigor and improve selectivity for the mono-nitro product.[6]

Experimental Protocol: Synthesis of 2-Nitrothiophene [2]

-

Reagent Preparation:

-

Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.

-

Solution B: Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with cooling.

-

-

Reaction Setup: Equip a 2-liter three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Nitration:

-

Add half of Solution B to the flask and cool the mixture to 10°C using an ice bath.

-

With moderate stirring, add half of Solution A dropwise, ensuring the temperature does not rise above room temperature.

-

After the initial addition is complete, re-cool the reaction mixture to 10°C.

-

Rapidly add the remaining portion of Solution B, followed by the gradual, dropwise addition of the remaining Solution A, maintaining temperature control.

-

-

Workup and Isolation:

-

Allow the completed reaction mixture to stand at room temperature for two hours.

-

Pour the mixture onto an equal weight of finely crushed ice with vigorous shaking. Pale yellow crystals of 2-nitrothiophene will precipitate.

-

Filter the solid product using a Büchner funnel, wash thoroughly with ice water, and press dry.

-

Dry the product in a desiccator, protected from light, as nitrothiophenes can be light-sensitive.[2]

-

The typical yield is 70-85%.

-

Section 3: Synthesis Protocol - Part B: Friedel-Crafts Acylation of 2-Nitrothiophene

This step introduces the acetyl group onto the 2-nitrothiophene intermediate. The reaction is a classic Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism.[7][8]

Causality and Experimental Choices:

-

Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acylating agent. A stoichiometric amount is necessary because both the acylating agent and the resulting ketone product will complex with the AlCl₃.[7]

-

Acylating Agent: Acetic anhydride is an effective and common acylating agent for this transformation.[9]

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to facilitate the reaction while not competing in the Friedel-Crafts reaction.

-

Regioselectivity: The nitro group at the C2 position deactivates the ring towards electrophilic attack but directs the incoming acyl group to the C4 (meta) position.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

-

Reagent Addition: Cool the flask in an ice bath (0°C) and add anhydrous dichloromethane (DCM). To this suspension, slowly add acetic anhydride (1.1 eq).

-

Substrate Addition: After stirring for 15 minutes, add a solution of 2-nitrothiophene (1.0 eq) in DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly pouring it over crushed ice and concentrated HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Caption: Overall workflow for the two-step synthesis of this compound.

Section 4: Structural Elucidation and Purity Assessment

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

| Property | Value / Description |

| Molecular Formula | C₆H₅NO₃S |

| Molecular Weight | 171.18 g/mol |

| Appearance | Expected to be a crystalline solid (e.g., pale yellow) |

| Melting Point | Dependent on purity; requires experimental determination |

Table 1: Physicochemical and Spectroscopic Data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the thiophene ring. A singlet around δ 2.6-2.8 ppm for the acetyl methyl protons. |

| ¹³C NMR | A carbonyl carbon signal (δ > 190 ppm). Signals for the thiophene ring carbons (δ 120-155 ppm), and a methyl carbon signal (δ 25-30 ppm). |

| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹). Strong asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹). Thiophene ring C-H and C=C stretches.[10] |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 171. Key fragments corresponding to the loss of •CH₃ (m/z 156) and •NO₂ (m/z 125). A prominent peak for the acetyl cation [CH₃CO]⁺ at m/z 43.[11] |

Detailed Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of the final compound.

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at a wavelength of maximum absorbance (determined by UV-Vis scan, likely around 280-320 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the sample and integrate all peaks in the chromatogram.

-

Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

-

Caption: A logical workflow for the comprehensive characterization of the final product.

Section 5: Safety Considerations

-

Reagents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Aluminum chloride reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitro-aromatics: Nitrothiophene and its derivatives should be handled with care as they are considered toxic.[2] Avoid inhalation, ingestion, and skin contact.

Conclusion

This guide outlines a robust and reliable two-step synthesis for this compound, beginning with the nitration of thiophene and followed by a regioselective Friedel-Crafts acylation. The experimental protocols are based on well-established chemical principles, and the causality behind each step has been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of the product's structure and purity. This validated methodology provides a solid foundation for researchers and drug development professionals to produce and confidently utilize this important heterocyclic intermediate in their synthetic endeavors.

References

-

Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 . (2025). ResearchGate. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

2-nitrothiophene . Organic Syntheses Procedure. [Link]

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method . IOSR Journal. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium . The Royal Society of Chemistry. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives . Osaka Prefecture University. [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts . TSI Journals. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of 2-carbaldehyde oxime-5-nitrothiophene . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

L-Acetylcarnitine 1H NMR Spectrum . Human Metabolome Database. [Link]

-

Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory . New Journal of Chemistry (RSC Publishing). [Link]

-

Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures . Journal of Molecular Structure. [Link]

-

The Main Fragmentation Reactions of Organic Compounds . Thieme. [Link]

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

Sources

- 1. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetyl-2-nitrothiophene

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Substituted Thiophenes

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and amenability to chemical modification, makes it an invaluable template in drug design. The introduction of substituents, such as the electron-withdrawing acetyl and nitro groups, profoundly alters the molecule's physicochemical profile, reactivity, and biological interactions. This guide focuses on a specific, yet under-documented isomer, 4-Acetyl-2-nitrothiophene, providing a comprehensive analysis of its synthesis, predicted properties, and spectroscopic signature. By synthesizing established chemical principles with data from closely related analogues, this document aims to serve as a foundational resource for researchers working with this versatile synthetic intermediate.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound featuring a thiophene ring substituted at the C2 and C4 positions with a nitro group and an acetyl group, respectively. These strong electron-withdrawing groups significantly influence the electron density distribution of the aromatic ring, dictating its reactivity and spectroscopic characteristics.

| Identifier | Value |

| IUPAC Name | 1-(4-nitrothiophen-2-yl)ethan-1-one |

| CAS Number | 42791-51-5[1] |

| Molecular Formula | C₆H₅NO₃S |

| Molecular Weight | 171.18 g/mol |

| Canonical SMILES | CC(=O)C1=CC(=CS1)[O-] |

| InChI Key | FFGHAZVJNJJSRG-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

Direct experimental protocols for the synthesis of this compound are not widely published. However, a logical and efficient synthetic route can be designed based on the principles of electrophilic aromatic substitution on the thiophene ring. The most plausible approach is the regioselective nitration of 2-acetylthiophene.

Synthetic Strategy: Electrophilic Nitration of 2-Acetylthiophene

The acetyl group at the C2 position is a deactivating, meta-directing substituent. In the context of the five-membered thiophene ring, this directs incoming electrophiles preferentially to the C4 and C5 positions. Therefore, nitration of 2-acetylthiophene is expected to yield a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene, which would require subsequent separation.

The choice of nitrating agent is critical. Thiophene is highly reactive and can undergo violent, uncontrolled reactions with strong nitrating mixtures like concentrated nitric and sulfuric acids.[2] A milder, more controlled approach, adapted from the well-established nitration of thiophene itself, involves the in situ formation of acetyl nitrate from fuming nitric acid and acetic anhydride.[3][4] Acetic anhydride serves a dual purpose: it moderates the reactivity of nitric acid and acts as a scavenger for water, preventing side reactions.[2]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a proposed methodology based on standard procedures for thiophene nitration.[3]

-

Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 150 mL of acetic anhydride to -10°C in an ice-salt bath. Cautiously add 20 g (0.32 mol) of fuming nitric acid (sp. gr. 1.5) dropwise, ensuring the temperature does not exceed 0°C. Stir for 30 minutes at this temperature to ensure the formation of acetyl nitrate.

-

Reaction: Dissolve 31.5 g (0.25 mol) of 2-acetylthiophene in 100 mL of acetic anhydride. Cool this solution to 0°C. Add the previously prepared nitrating mixture dropwise to the 2-acetylthiophene solution over 1-2 hours. The reaction temperature must be rigorously maintained between 0°C and 5°C to minimize byproduct formation.

-

Quenching and Isolation: After the addition is complete, allow the mixture to stir at 5°C for an additional hour. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The solid product will precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid. The isomeric products (4-nitro and 5-nitro) must then be separated. This is typically achieved by fractional crystallization or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The distinct polarity of the two isomers should allow for effective separation.

Physicochemical Properties

While specific, experimentally verified data for this compound is scarce in the literature, its properties can be reliably predicted based on its structure and comparison with related compounds.

| Property | Predicted Value / Observation | Rationale and Comparative Data |

| Appearance | Pale yellow to yellow crystalline solid | 2-Nitrothiophene is a pale yellow solid.[3] The additional acetyl group and increased conjugation are expected to maintain or deepen the color. |

| Melting Point | > 80 °C (estimated) | 2-Nitrothiophene has a melting point of 43-45 °C.[3] 2-Acetylthiophene is a liquid with a freezing point of 9°C.[5] The introduction of a second polar group (acetyl) to the 2-nitrothiophene scaffold will increase intermolecular forces (dipole-dipole interactions), leading to a significantly higher melting point. |

| Boiling Point | > 250 °C (estimated) | 2-Nitrothiophene boils at 224-225 °C.[3] The increased molecular weight and polarity of the target compound will substantially elevate its boiling point. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate). | The polar nitro and acetyl groups will impart some polarity, but the overall molecule is expected to have limited aqueous solubility, similar to other nitroaromatic compounds. |

Spectroscopic and Spectrometric Characterization (Predicted)

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on established principles of spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the nitro and acetyl functional groups.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| ~3100 | Weak-Medium | Aromatic C-H stretch (thiophene ring)[6] |

| ~1685 | Strong | C=O stretch (conjugated acetyl group)[7] |

| ~1540 | Strong | Asymmetric NO₂ stretch[7] |

| ~1350 | Strong | Symmetric NO₂ stretch[7] |

| ~1450-1550 | Medium | C=C aromatic ring stretching[8] |

| ~850 | Medium-Strong | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. The two electron-withdrawing groups will cause the ring protons to resonate at a very low field (high ppm).

¹H NMR Predicted Data (in CDCl₃, 400 MHz)

| Proton Label | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-3 | ~8.1 - 8.3 | Doublet (d) | ~1.5 - 2.0 Hz | This proton is ortho to the C=O group and meta to the NO₂ group. It will be strongly deshielded. The small coupling constant is characteristic of a four-bond coupling (⁴J) across the sulfur atom to H-5. |

| H-5 | ~8.4 - 8.6 | Doublet (d) | ~1.5 - 2.0 Hz | This proton is ortho to the NO₂ group and will be the most deshielded proton on the ring. It couples to H-3. |

| -CH₃ | ~2.7 | Singlet (s) | N/A | The chemical shift is typical for a methyl ketone attached to an electron-deficient aromatic ring.[9] |

¹³C NMR Predicted Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Shift (ppm) | Rationale |

| C=O | ~190 | Typical shift for an aryl ketone carbonyl carbon. |

| C2 | ~150 | Carbon bearing the nitro group; highly deshielded. |

| C3 | ~135 | Deshielded by the adjacent acetyl group. |

| C4 | ~148 | Carbon bearing the acetyl group; highly deshielded. |

| C5 | ~130 | Deshielded by the adjacent nitro group. |

| -CH₃ | ~27 | Typical shift for an acetyl methyl group. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 171

-

Key Fragments:

-

m/z = 154: Loss of OH radical (less common)

-

m/z = 125: Loss of NO₂ radical ([M - 46]⁺)

-

m/z = 43: Acetyl cation ([CH₃CO]⁺), likely a very prominent peak.

-

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate for creating diverse molecular libraries. Its reactivity is governed by the distinct chemical properties of the nitro and acetyl groups.

Caption: Key reactivity pathways for synthetic elaboration of this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various reagents, such as tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂ over Pd/C). The resulting 4-acetyl-2-aminothiophene is a critical building block, as the amino group can be readily acylated, diazotized, or used in cyclization reactions to build more complex molecular architectures.

-

Reactions of the Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions (e.g., Claisen-Schmidt condensation with aldehydes) to form thiophene-based chalcones.[10] The carbonyl group itself can undergo reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which are important pharmacophores.

Conclusion

This compound represents a synthetically valuable, albeit under-characterized, heterocyclic building block. This guide has established its most logical synthetic pathway via the nitration of 2-acetylthiophene and provided a robust set of predicted physicochemical and spectroscopic data based on established chemical principles. The dual functional handles—a reducible nitro group and a versatile acetyl group—offer multiple avenues for chemical elaboration, making this compound a promising starting point for the synthesis of novel compounds in pharmaceutical and materials science research. The data and protocols presented herein provide a critical foundation for researchers to synthesize, identify, and utilize this compound in their development programs, with the strong recommendation that the predicted values be confirmed by empirical analysis.

References

-

Friedel, C.; Crafts, J. M. The Friedel–Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. Wikipedia. [Link]

-

Babasinian, V. S. 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p.466 (1943); Vol. 14, p.76 (1934). [Link]

- Google Patents. (2019). Synthetic method of 2-thiopheneacetic acid. CN111205266A.

-

Henan Tianfu Chemical. 2 Acetyl 4 Chlorothiophene. Henan Tianfu Chemical Co.,Ltd. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. [Link]

- Google Patents. (1949).

-

El-Mekabaty, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

- Google Patents. (2003).

-

Zhang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Stack Exchange Inc.[Link]

-

Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid. Bouling Chemical Co., Limited. [Link]

-

National Institute of Standards and Technology. Thiophene. NIST Chemistry WebBook. [Link]

-

JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. [Link]

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]

-

Ramesh, B.; Someswara Rao, B. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Loba Chemie. 2-ACETYL THIOPHENE For Synthesis. Loba Chemie Pvt. Ltd.[Link]

-

Mary, Y. S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

-

ResearchGate. (2020). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

Sources

- 1. 2-ACETYL-4-NITROTHIOPHENE | 42791-51-5 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 5. 88-15-3 CAS | 2-ACETYLTHIOPHENE | Phenols & Derivatives | Article No. 00575 [lobachemie.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-Acetyl-2-nitrothiophene: Predictive Analysis and Characterization

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Acetyl-2-nitrothiophene, a key heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As experimentally derived spectra for this specific molecule are not broadly cataloged in public databases, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to construct a robust, predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals in the unambiguous identification, characterization, and quality control of this compound.

The guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, reflecting a field-proven understanding of how molecular structure dictates spectroscopic behavior.

Molecular Structure and Electronic Landscape

The structural framework of this compound features a thiophene ring substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) at the C2 position and an acetyl group (-COCH₃) at the C4 position. This substitution pattern profoundly influences the electronic distribution within the aromatic ring, which is the primary determinant of its spectroscopic properties.

-

Electron-Withdrawing Effects: Both the nitro and acetyl groups deshield the thiophene ring by withdrawing electron density through resonance and inductive effects.[3] This general deshielding is anticipated to shift the signals of the remaining ring protons and carbons to higher chemical shifts (downfield) in Nuclear Magnetic Resonance (NMR) spectra.

-

Functional Group Signatures: The distinct vibrational modes of the carbonyl (C=O) and nitro (N=O) bonds will give rise to characteristic, strong absorption bands in the Infrared (IR) spectrum. The molecule's mass and the stability of its fragments upon ionization will define its Mass Spectrum (MS).

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the nitro and acetyl substituents on the thiophene ring.

Expertise & Rationale: Predicting NMR Spectra

The chemical shifts of the two remaining protons on the thiophene ring, H-3 and H-5, are expected to be significantly downfield due to the powerful deshielding from the adjacent electron-withdrawing groups. H-3 is primarily influenced by the ortho-nitro group, while H-5 is influenced by the ortho-acetyl group. The acetyl methyl protons will appear as a characteristic singlet in the aliphatic region. Carbon signals are similarly affected, with carbons directly attached to the substituents (C2, C4) and the carbonyl carbon being the most downfield.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~8.4 - 8.6 | Doublet (d) | C2: ~152 - 155 |

| H-5 | ~8.1 - 8.3 | Doublet (d) | C3: ~125 - 128 |

| -COCH₃ | ~2.6 - 2.8 | Singlet (s) | C4: ~140 - 143 |

| C5: ~130 - 133 | |||

| C =O: ~190 - 195 | |||

| -C H₃: ~26 - 28 |

Note: Predicted coupling constant J(H3-H5) is expected to be small, in the range of 1.5-2.0 Hz.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for structural verification.

-

Sample Preparation: Accurately weigh 10-15 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds.

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A sufficient number of scans (typically several thousand) and a longer relaxation delay (5-10 seconds) are necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is an invaluable technique for the rapid and definitive identification of key functional groups within a molecule.

Expertise & Rationale: Interpreting IR Spectra

The IR spectrum of this compound will be dominated by strong, characteristic absorptions from the two electron-withdrawing substituents. The carbonyl (C=O) stretch of the acetyl group is expected to appear as a very intense band around 1685 cm⁻¹. The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[4] The aromatic C-H and C=C stretching vibrations of the thiophene ring will also be present but may be of lower intensity compared to the functional group signals.[5]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100 - 3120 | Aromatic C-H Stretch | Medium-Weak |

| ~1680 - 1695 | C=O Stretch (Acetyl) | Strong, Sharp |

| ~1520 - 1550 | Asymmetric NO₂ Stretch | Strong |

| ~1400 - 1450 | Aromatic C=C Stretch | Medium |

| ~1340 - 1360 | Symmetric NO₂ Stretch | Strong |

Experimental Protocol: IR Data Acquisition

Caption: Workflow for acquiring an Attenuated Total Reflectance (ATR) or KBr-pellet IR spectrum.

-

Sample Preparation (ATR Method - Preferred): Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal of an ATR accessory. Apply pressure using the anvil to ensure good contact. This method is fast, requires minimal sample, and avoids moisture complications.

-

Sample Preparation (KBr Pellet Method): If ATR is unavailable, thoroughly grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Place the sample for analysis and collect the sample spectrum.

-

The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Expertise & Rationale: Predicting Fragmentation

For this compound (Molecular Formula: C₆H₅NO₃S), the molecular ion peak (M⁺˙) should be readily observable under Electron Ionization (EI) conditions. The fragmentation is predicted to be driven by the loss of the most stable neutral fragments and the formation of stable carbocations. The most anticipated primary fragmentation is the alpha-cleavage of the methyl group from the acetyl moiety, a classic pathway for methyl ketones, resulting in a stable acylium ion at [M-15]⁺.[6] Other significant fragments are expected from the loss of the entire acetyl group ([M-43]⁺) or the nitro group ([M-46]⁺).[7]

Predicted Mass Spectrum Data (EI)

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

| 171 | [C₆H₅NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [M - CH₃]⁺ | Loss of a methyl radical |

| 128 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 125 | [M - NO₂]⁺ | Loss of a nitro radical |

| 111 | [M - CH₃ - NO₂]⁺ | Sequential loss |

Predicted Fragmentation Pathway

Caption: Major predicted fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if coupled with chromatography, a Gas Chromatography (GC-MS) system. For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns that are comparable to library data.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 250, to ensure capture of both the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against the predicted pathways and reference spectra of related compounds in databases like NIST.

Conclusion

The unambiguous identification of this compound relies on the synergistic interpretation of all three core spectroscopic techniques. The predicted NMR spectrum defines the precise proton and carbon environment, the IR spectrum confirms the presence of the critical carbonyl and nitro functional groups, and the mass spectrum verifies the molecular weight and provides a characteristic fragmentation fingerprint. This comprehensive, predicted dataset serves as an authoritative benchmark for researchers engaged in the synthesis, purification, and application of this important thiophene derivative.

References

-

Gronowitz, S., et al. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 36(7), 819-827. Available at: [Link]

-

PubChem. (n.d.). Thiophene, 2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Gomez, M. E., et al. (2014). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 879-887. Available at: [Link]

-

Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides. The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an undisclosed article. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

Fagnard, O., et al. (2023). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 27(1), 134-143. Available at: [Link]

-

El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2943. Available at: [Link]

-

Fagnard, O., et al. (2023). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 62(10), e202215688. Available at: [Link]

-

JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

El Hachimi, M., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2022(2), M1372. Available at: [Link]

-

Duncan, M. W., et al. (2017). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Molecular & Cellular Proteomics, 16(8 Suppl 1), S2-S14. Available at: [Link]

-

Danell, A. S., & Amster, I. J. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(10), 1857-1865. Available at: [Link]

-

Li, G., et al. (2004). Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 397-400. Available at: [Link]

-

Viswanathan, K., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7247. Available at: [Link]

-

Spectroscopy Online. (2020). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of randomly oriented 4-nitrothiophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-nitrothiophene (C4H3NO2S). University of Luxembourg. Retrieved from [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Acetyl-2-nitrothiophene Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiophene nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutics.[3] This guide delves into a specific, yet underexplored, class of thiophene derivatives: those bearing a 4-acetyl and a 2-nitro substitution. The strategic placement of an electron-withdrawing nitro group and a reactive acetyl moiety suggests a rich potential for these molecules to exhibit significant biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory applications.[4][5][6] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the prospective biological activities of 4-acetyl-2-nitrothiophene derivatives, their plausible mechanisms of action, and robust experimental protocols for their evaluation. While direct literature on this specific substitution pattern is nascent, this guide synthesizes knowledge from closely related 2-nitrothiophene and acetylthiophene analogs to provide a forward-looking and scientifically grounded framework for future research.

I. Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives, while not extensively documented, can be approached through established methodologies in thiophene chemistry. A plausible and efficient synthetic route would likely involve a multi-step process, beginning with the construction of the thiophene ring, followed by functionalization.

A common and versatile method for constructing substituted thiophenes is the Gewald reaction .[7][8] This one-pot synthesis combines an α-halo-ketone or aldehyde with a β-ketonitrile or β-ketoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. Subsequent modifications can then be employed to introduce the desired acetyl and nitro groups.

Alternatively, functionalization of a pre-existing thiophene scaffold is a viable strategy. For instance, Friedel-Crafts acylation of 3-nitrothiophene could introduce the acetyl group at the 4-position. Conversely, nitration of 3-acetylthiophene could yield the desired this compound, although regioselectivity would need to be carefully controlled.[9][10][11]

Further diversification of the this compound core can be achieved through modern cross-coupling reactions. For example, if a halogen is present on the thiophene ring, Suzuki-Miyaura or Buchwald-Hartwig amination reactions can be employed to introduce a wide range of substituents, thereby creating a library of derivatives for biological screening.[12]

II. Antimicrobial Activity: A New Frontier in Combating Resistance

Nitro-containing heterocyclic compounds have a well-established history as antimicrobial agents.[4][13] The potent activity of these molecules often stems from the reductive activation of the nitro group within the microbial cell, a process catalyzed by bacterial nitroreductases.[14] This leads to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[4]

Plausible Mechanism of Antimicrobial Action

The antimicrobial activity of this compound derivatives is hypothesized to follow this established paradigm. The electron-withdrawing nature of the nitro group makes these compounds ideal substrates for bacterial nitroreductases (such as NfsA and NfsB in E. coli).[14] Upon entering the bacterial cell, the nitro group is reduced to a nitroso, hydroxylamino, and subsequently an amino group. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive and are believed to be the primary mediators of cytotoxicity. The acetyl group at the 4-position may modulate the electronic properties of the thiophene ring, potentially influencing the reduction potential of the nitro group and the overall lipophilicity of the molecule, which can affect cell permeability.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to evaluate the antimicrobial potency of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Positive control antibiotic (e.g., Ciprofloxacin).

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

| Microorganism | Compound | MIC Range (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |

| S. aureus | Derivative 1 | [Insert Data] | Ciprofloxacin | [Insert Data] |

| E. coli | Derivative 1 | [Insert Data] | Ciprofloxacin | [Insert Data] |

| S. aureus | Derivative 2 | [Insert Data] | Ciprofloxacin | [Insert Data] |

| E. coli | Derivative 2 | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Table 1: Template for Summarizing MIC Data for this compound Derivatives. |

III. Anticancer Activity: Targeting Cellular Proliferation

The thiophene scaffold is a common feature in a number of anticancer agents.[16][17] Derivatives of 2-acetylthiophene, such as certain chalcones, have demonstrated cytotoxic effects against various cancer cell lines.[18] The combination of the acetyl and nitro groups on the thiophene ring may lead to compounds with potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, or generation of reactive oxygen species.

Plausible Mechanisms of Anticancer Action

The anticancer potential of this compound derivatives could be multi-faceted:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis.[18] These compounds could potentially modulate the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), leading to the activation of caspases and subsequent cell death.

-

Kinase Inhibition: Several thiophene derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[17] The this compound scaffold could serve as a template for the design of inhibitors targeting kinases in pathways such as the PI3K/AKT or MAPK/ERK pathways.

-

Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial mechanism, the nitro group could be reduced by intracellular reductases in cancer cells, particularly under hypoxic conditions, to generate cytotoxic reactive oxygen and nitrogen species. This can lead to oxidative stress and cell death.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[18]

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well cell culture plates.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |

| HeLa | Derivative 1 | 48 | [Insert Data] | Doxorubicin | [Insert Data] |

| MCF-7 | Derivative 1 | 48 | [Insert Data] | Doxorubicin | [Insert Data] |

| HeLa | Derivative 2 | 48 | [Insert Data] | Doxorubicin | [Insert Data] |

| MCF-7 | Derivative 2 | 48 | [Insert Data] | Doxorubicin | [Insert Data] |

| Table 2: Template for Summarizing IC50 Data for this compound Derivatives. |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Thiophene-containing molecules, including some commercial drugs, are known for their anti-inflammatory properties.[6] These compounds often act by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Plausible Mechanism of Anti-inflammatory Action

The anti-inflammatory potential of this compound derivatives may arise from their ability to inhibit COX and/or LOX enzymes. The structural features of these molecules could allow them to bind to the active sites of these enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. The substitution pattern on the thiophene ring will be critical in determining the potency and selectivity of this inhibition.

Sources

- 1. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Nitrothiophene Compounds in Biological Systems: A Technical Guide for Researchers

Introduction: The Resurgence of Nitroaromatics in Therapeutics

Nitrothiophene-containing compounds represent a versatile class of molecules with a rich history and a promising future in medicinal chemistry. Characterized by a thiophene ring bearing one or more nitro groups, these agents are potent against a wide spectrum of biological targets, including bacteria, parasites, and cancer cells.[1] Their efficacy is intrinsically linked to their unique mechanism of action, which hinges on a process of bioreductive activation. This guide provides an in-depth exploration of this mechanism, offering researchers and drug development professionals a comprehensive understanding of how these compounds exert their biological effects, from the initial enzymatic reduction to the ultimate cellular demise.

The core principle underlying the action of nitrothiophenes is their function as prodrugs.[2] In their stable, nitro-containing form, they are relatively inert. However, within specific biological environments, such as the anaerobic or hypoxic conditions found in certain bacteria, parasites, and solid tumors, they undergo enzymatic reduction of the nitro group.[3][4] This bioactivation is the critical first step, converting the prodrug into highly reactive intermediates that are the true effectors of cytotoxicity.[2][5] Understanding this process is paramount for the rational design of new nitrothiophene-based therapeutics with enhanced efficacy and selectivity.

Part 1: The Lynchpin of Activity - Bioreductive Activation by Nitroreductases

The biological activity of nitrothiophene compounds is initiated by the reduction of their nitro group, a process catalyzed by a class of enzymes known as nitroreductases. These enzymes are flavoproteins that utilize reduced nicotinamide cofactors (NADH or NADPH) as a source of electrons.[6][7]

The Enzymatic Cascade: From Inert Prodrug to Reactive Species

The reduction of the nitro group proceeds in a stepwise manner, generating a series of increasingly reactive intermediates. This process is critically dependent on the local oxygen concentration.

-

One-Electron Reduction and the Futile Cycle: In the presence of oxygen, many nitroreductases catalyze a one-electron reduction of the nitro group to form a nitro radical anion. This radical is highly unstable and rapidly reacts with molecular oxygen to regenerate the parent nitro compound, with the concomitant production of a superoxide radical. This "futile cycle" can contribute to oxidative stress but prevents the formation of more cytotoxic downstream metabolites.

-

Two-Electron Reduction and the Generation of Cytotoxic Intermediates: Under anaerobic or hypoxic conditions, a two-electron reduction pathway becomes dominant. This leads to the formation of a nitroso intermediate, which can be further reduced to a hydroxylamine derivative.[2][5] These species are highly electrophilic and are considered the primary mediators of the cytotoxic effects of nitrothiophenes.

The specific type of nitroreductase present in the target cell or organism is a key determinant of the efficiency of nitrothiophene activation. For instance, in Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) is involved in the activation of nitro-containing drugs. In many bacteria, enzymes like NfsA and NfsB are crucial for this process.[8] In the context of cancer therapy, the differential expression of nitroreductases between tumor and healthy tissues, often linked to the hypoxic tumor microenvironment, is exploited for targeted drug delivery.[2][5]

Part 2: The Downstream Cascade of Cellular Damage

The reactive nitroso and hydroxylamine intermediates generated from the bioreduction of nitrothiophenes are indiscriminate in their reactivity, leading to widespread damage to essential cellular macromolecules. This damage manifests through several interconnected pathways, ultimately culminating in cell death.

Oxidative and Nitrosative Stress: A Two-Pronged Assault

The activation of nitrothiophenes is intrinsically linked to the generation of both reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of severe oxidative and nitrosative stress.

-

Oxidative Stress: As mentioned, the futile cycling of the nitro radical anion in the presence of oxygen generates superoxide radicals. These can be converted to other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical, which can damage lipids, proteins, and DNA.

-

Nitrosative Stress: The reduced intermediates of nitrothiophenes can lead to the production of nitric oxide (NO) and peroxynitrite.[9] These RNS can cause nitrosylation of proteins, lipid peroxidation, and DNA damage, further contributing to cellular dysfunction.

Macromolecular Damage: The Molecular Scars of Nitrothiophene Action

The electrophilic nature of the nitroso and hydroxylamine intermediates makes them potent agents of macromolecular damage.

DNA is a primary target of activated nitrothiophenes. The reactive intermediates can covalently bind to DNA bases, forming DNA adducts.[10][11] These adducts can distort the DNA helix, interfering with replication and transcription, and can lead to mutations if not repaired. Furthermore, the oxidative and nitrosative stress induced by these compounds can cause single- and double-strand breaks in the DNA backbone.

Proteins are also highly susceptible to damage by the reactive metabolites of nitrothiophenes. This can occur through direct adduction to amino acid residues or through oxidative modifications such as carbonylation.[12][13] Such damage can lead to protein misfolding, aggregation, and loss of enzymatic activity, disrupting a wide array of cellular processes.

The integrity of cellular membranes is crucial for cell survival. The ROS and RNS generated during nitrothiophene metabolism can initiate lipid peroxidation, a chain reaction that damages membrane lipids.[14][15] This can lead to increased membrane fluidity and permeability, disruption of ion gradients, and ultimately, cell lysis.

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

A thorough understanding of the mechanism of action of nitrothiophene compounds requires a combination of biochemical, cellular, and analytical techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Nitroreductase Activity Assay

This assay is fundamental to confirming that a nitrothiophene compound is a substrate for a particular nitroreductase and to determine the kinetic parameters of the reaction.

Rationale: This protocol utilizes the principle that the reduction of the nitro group is accompanied by the oxidation of a nicotinamide cofactor (NADPH), which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Methodology:

-

Preparation of Reagents:

-

Nitroreductase enzyme solution (e.g., purified recombinant NfsA or NfsB).

-

Nitrothiophene substrate stock solution (e.g., 10 mM in DMSO).

-

NADPH stock solution (e.g., 10 mM in assay buffer).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Assay Procedure:

-

In a 96-well plate or a cuvette, add the assay buffer.

-

Add the nitroreductase enzyme to a final concentration of 1-10 µg/mL.

-

Add the nitrothiophene substrate to the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding NADPH to a final concentration of 200 µM.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the nitrothiophene substrate while keeping the NADPH concentration constant and saturating.[6]

-

Detection of Intracellular Reactive Oxygen and Nitrogen Species (ROS/RNS)

This protocol describes the use of fluorescent probes to detect the generation of ROS and RNS in cells treated with nitrothiophene compounds.

Rationale: Specific fluorescent probes are available that become highly fluorescent upon reaction with different ROS and RNS. This allows for the visualization and quantification of oxidative and nitrosative stress in living cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., bacterial, parasitic, or cancer cells) in a suitable culture vessel (e.g., 96-well plate, chamber slide).

-

Treat the cells with the nitrothiophene compound at the desired concentration and for the desired time. Include appropriate positive and negative controls.

-

-

Staining with Fluorescent Probes:

-

Imaging and Quantification:

-

Wash the cells to remove excess probe.

-

Image the cells using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths (DHE: Ex/Em ~518/605 nm; DAF-FM: Ex/Em ~495/515 nm).

-

Quantify the fluorescence intensity to determine the relative levels of ROS/RNS production.

-

Assessment of DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Rationale: This assay is based on the principle that damaged DNA, containing strand breaks, will migrate further in an electric field than intact DNA, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the nitrothiophene compound.

-

Harvest the cells and resuspend them in a low-melting-point agarose.

-

-

Slide Preparation and Lysis:

-

Embed the cell suspension on a microscope slide.

-

Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

-

Electrophoresis and Staining:

-

Place the slides in an electrophoresis tank containing an alkaline buffer (to unwind the DNA) and apply an electric field.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

-

Imaging and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

-

Quantification of Protein Carbonylation

Protein carbonylation is a common marker of protein oxidation. The following protocol uses 2,4-dinitrophenylhydrazine (DNPH) to derivatize and quantify carbonyl groups.[12]

Rationale: DNPH reacts with carbonyl groups on proteins to form a stable dinitrophenylhydrazone (DNP) adduct, which can be detected and quantified spectrophotometrically or immunochemically.

Methodology:

-

Protein Extraction and Derivatization:

-

Lyse the treated and control cells and extract the total protein.

-

Incubate the protein samples with a solution of DNPH in acid.

-

-

Quantification:

-

Spectrophotometric Method: After derivatization, precipitate the proteins with trichloroacetic acid (TCA), wash to remove excess DNPH, and then resuspend the protein pellet in a guanidine hydrochloride solution. Measure the absorbance of the DNP adducts at ~370 nm.

-

Immunoblotting (Western Blot): Separate the derivatized proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for DNP. This allows for the detection of specific carbonylated proteins.

-

-

Data Analysis:

-

For the spectrophotometric method, calculate the carbonyl content relative to the total protein concentration.

-

For the immunoblotting method, quantify the band intensities to determine the relative levels of carbonylation for specific proteins.

-

Measurement of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation, although it has some limitations in terms of specificity.

Rationale: Malondialdehyde (MDA) is a major end product of lipid peroxidation. The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.

Methodology:

-

Sample Preparation:

-

Homogenize treated and control cells or tissues in a suitable buffer.

-

-

TBARS Reaction:

-

Mix the homogenate with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

-

Heat the mixture at 95°C for 60 minutes to allow the reaction to proceed.

-

-

Measurement:

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA. Express the results as nmol of MDA per mg of protein.

-

Part 4: Visualizing the Mechanism of Action

To provide a clear conceptual framework, the following diagrams illustrate the key pathways and experimental workflows described in this guide.

Diagram 1: The Core Mechanism of Nitrothiophene Action

Caption: A schematic overview of the mechanism of action of nitrothiophene compounds.

Diagram 2: Experimental Workflow for Assessing Nitrothiophene Activity

Caption: A typical experimental workflow for investigating the cellular effects of nitrothiophene compounds.

Part 5: Mechanisms of Resistance

The development of resistance is a significant challenge in the long-term use of any antimicrobial or anticancer agent. For nitrothiophene compounds, several mechanisms of resistance have been identified:

-

Decreased Nitroreductase Activity: Mutations in the genes encoding the activating nitroreductases can lead to enzymes with reduced affinity for the nitrothiophene substrate or with impaired catalytic activity.[8] This is a common mechanism of resistance in bacteria and parasites.

-

Increased Efflux: Upregulation of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, can reduce the intracellular concentration of the nitrothiophene compound, thereby preventing its activation and cytotoxic effects.

-

Enhanced DNA Repair: Increased capacity of the cell's DNA repair machinery can counteract the DNA damage induced by the activated nitrothiophene, allowing the cell to survive.

-

Alterations in Redox Homeostasis: Changes in the cellular redox environment, such as increased levels of antioxidants, may quench the reactive intermediates or mitigate the downstream oxidative and nitrosative stress.

Conclusion: A Framework for Future Research and Development

The mechanism of action of nitrothiophene compounds is a complex interplay of enzymatic activation, the generation of reactive intermediates, and the subsequent induction of widespread cellular damage. A thorough understanding of this mechanism is essential for the design of novel nitrothiophene-based drugs with improved efficacy, selectivity, and a lower propensity for resistance development. By targeting the unique biological features of pathogens and cancer cells, such as their specific nitroreductases and hypoxic environments, it is possible to develop highly targeted therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of nitrothiophene therapeutics.

References

-

Orna, M. V., & Mason, R. P. (1989). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. Journal of Biological Chemistry, 264(21), 12379-12384. [Link]

-

Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1048. [Link]

-

Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]

-

Yao, J., et al. (2021). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. Analytical Chemistry, 93(19), 7163–7170. [Link]

-

Wunderlich, M., et al. (2006). A mammalianized synthetic nitroreductase gene for high-level expression. Cancer Gene Therapy, 13(10), 973-980. [Link]

-

Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). A Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology, 27(8), 1315–1327. [Link]

-

Hammerich, O., & Svensmark, B. (2015). The Electrochemistry of Nitro, Nitroso, and Related Compounds. In Organic Electrochemistry (5th ed.). CRC Press. [Link]

-

Lia, D., et al. (2022). Thiophene derivatives activity against the protozoan parasite Leishmania infantum. Frontiers in Cellular and Infection Microbiology, 12, 1045055. [Link]

-

Primas, N., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3424. [Link]

-

Koder, R. L., & Miller, A. F. (2015). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences, 16(12), 29931–29947. [Link]

-

Singh, R., & Farmer, P. B. (2006). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 35(2), 111-126. [Link]

-

Gámez-Montaño, R., & Miranda, L. D. (2017). Simple electrochemical reduction of nitrones to amines. RSC Advances, 7(59), 37303-37307. [Link]

-

Dou, W., et al. (2008). A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo. Talanta, 77(1), 339-344. [Link]

-

Zankari, E., et al. (2017). Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 61(11), e01332-17. [Link]

-

Primas, N., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3424. [Link]

-

Frontiers in Oncology. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. [Link]

-

Rowbotham, J. S., et al. (2022). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ChemRxiv. [Link]

-

Colombo, G., et al. (2015). A step-by-step protocol for assaying protein carbonylation in biological samples. ResearchGate. [Link]

-

Adams, G. E., et al. (1980). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential. Journal of the National Cancer Institute, 64(3), 555-560. [Link]

-

National Institutes of Health. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

-

Abaza, S. M. (2018). Summary of gene mutations outcomes in parasitic disease. ResearchGate. [Link]

-

RT Magazine. (2020). Fluorescent Sensor Developed To Detect Nitric Oxide. [Link]

-

LCGC International. (2020). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. [Link]

-

Pisharath, H., & Parsons, M. J. (2018). Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. ACS Chemical Biology, 13(9), 2415–2420. [Link]

-

Dalle-Donne, I., et al. (2007). Protein Carbonylation and Lipid Peroxidation in Hematological Malignancies. Antioxidants & Redox Signaling, 9(12), 2275-2283. [Link]

-

Nuñez-Vergara, L. J., et al. (1997). Electrochemical generation and reactivity of free radical redox intermediates from ortho- and meta-nitro substituted 1,4-dihydropyridines. Chemico-Biological Interactions, 108(1-2), 1-13. [Link]

-

Sortino, S., et al. (2012). A fluorescent probe with an ultra-rapid response to nitric oxide. Chemical Communications, 48(7), 931-933. [Link]

-